molecular formula C6H6BrN B018343 3-Bromoaniline CAS No. 591-19-5

3-Bromoaniline

Cat. No. B018343
CAS RN: 591-19-5
M. Wt: 172.02 g/mol
InChI Key: DHYHYLGCQVVLOQ-UHFFFAOYSA-N
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Description

3-Bromoaniline is used in the synthesis of amino substituted quinazoline . It is one of the three isomers of bromoanilines where the bromine atom occupies the para, ortho, or meta position on the aromatic ring .


Synthesis Analysis

The synthesis of 3-Bromoaniline involves three reactions :

The nitro group is a meta directing group, so it must be utilized first. The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular formula of 3-Bromoaniline is C6H6BrN . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Bromoaniline are nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta directing group, so it must be utilized first. The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromoaniline is 172.02 g/mol . The XLogP3 value is 2.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Amino Substituted Quinazoline

3-Bromoaniline: is primarily used in the synthesis of amino substituted quinazoline . Quinazoline derivatives are of significant interest due to their wide range of biological activities, including antitumor, antifungal, and antibacterial properties. The introduction of an amino group through the use of 3-Bromoaniline can lead to the development of new pharmacologically active compounds.

Conductive Polymer Composites

Research has shown that 3-Bromoaniline can be copolymerized with aniline to create poly(aniline-co-3-bromoaniline) nanocomposites . These composites exhibit unique electrical properties, such as enhanced AC conductivity and dielectric permittivity, which are valuable in the development of conductive materials for electronic devices.

Anticorrosion Coatings

The copolymers of aniline and 3-Bromoaniline have potential applications in anticorrosion coatings . The modified electrical properties of these copolymers can be utilized to protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components.

Rechargeable Batteries

Poly(aniline-co-3-bromoaniline) copolymers may also be used in the production of rechargeable batteries . The electrical conductivity and stability of these copolymers make them suitable for use as electrode materials, which can improve the performance and durability of batteries.

Electromagnetic Interference (EMI) Shielding

The unique conductive properties of 3-Bromoaniline derivatives make them suitable for applications in EMI shielding . Materials with high electrical conductivity can effectively block or reduce electromagnetic radiation, which is important for protecting electronic equipment.

Solar Cells

The use of 3-Bromoaniline in the synthesis of conductive polymers can extend to the field of solar cells . Conductive polymers are being explored as a cost-effective and flexible alternative to traditional silicon-based solar cells, and the incorporation of 3-Bromoaniline could lead to improved efficiency and performance.

Mechanism of Action

Target of Action

3-Bromoaniline, also known as m-Bromoaniline, is a derivative of aniline where a bromine atom replaces a hydrogen atom on the benzene ring

Mode of Action

It’s known that aniline derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromine atom on the benzene ring of 3-Bromoaniline can be replaced by other groups in the presence of a suitable nucleophile, leading to the formation of different compounds. This property is often utilized in organic synthesis .

Safety and Hazards

3-Bromoaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
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InChI Key

DHYHYLGCQVVLOQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID4060448
Record name m-Bromoaniline
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Molecular Weight

172.02 g/mol
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Physical Description

Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS]
Record name 3-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
Record name 3-Bromoaniline
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Product Name

3-Bromoaniline

CAS RN

591-19-5
Record name 3-Bromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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